5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one
Description
Properties
IUPAC Name |
5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-12-8-11(15)10(14)6-9(12)7-13-2-4-16-5-3-13/h6,8,15H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDKFSBVKXQTER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1CN2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridinone intermediate reacts with morpholine.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.
Reduction: The pyridinone core can be reduced to form a dihydropyridine derivative.
Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyridine derivative.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyridinones, including 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. It is believed to modulate neurotransmitter systems and may have applications in treating neurodegenerative diseases. In vitro studies demonstrate its ability to protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic roles in conditions like Alzheimer's disease .
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various cellular models. This suggests its potential use in treating inflammatory diseases, such as arthritis or inflammatory bowel disease .
Cosmetic Formulation Applications
Skin Care Products
this compound is being explored for use in cosmetic formulations due to its moisturizing and skin-soothing properties. Its inclusion in creams and lotions can enhance skin hydration and improve the overall texture of the skin. Formulations incorporating this compound have shown promising results in stability tests and sensory evaluations .
Formulation Stability Enhancer
In cosmetic science, this compound may serve as a stabilizer for emulsions, helping to maintain the integrity of formulations over time. Its ability to interact favorably with other ingredients can enhance product performance, making it a valuable addition to personal care products .
Research Tool Applications
Biological Studies
As a research tool, this compound is utilized in various biological assays to study cellular responses to drug candidates. Its unique structure allows researchers to explore structure-activity relationships (SAR) in drug development processes. This can lead to the identification of more potent analogs or novel therapeutic agents .
Summary of Findings
The following table summarizes the applications of this compound across different fields:
Mechanism of Action
The mechanism of action of 5-hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The pharmacological profile of hydroxypyridinones is highly dependent on substituents at positions 1, 2, and 3. Below is a comparative analysis of key analogs:
Key Observations :
- Morpholine vs. Piperidine : Replacement of morpholine with piperidine (a saturated six-membered ring without oxygen) reduces polarity and may alter blood-brain barrier permeability .
- Amino vs. Morpholine Groups: Phenethylamino or phenylamino substituents (e.g., Vc, 6a) enhance antioxidant and antimalarial activities, respectively, but may reduce metabolic stability compared to morpholine .
- Hydroxymethyl vs. Morpholinylmethyl : Hydroxymethyl derivatives (e.g., IIb) serve as intermediates for further functionalization but lack the electron-rich environment provided by morpholine, impacting metal-binding capacity .
Antioxidant Activity
Hydroxypyridinones like Vc exhibit potent iron-chelating properties due to the 5-hydroxy-4-oxo moiety, which stabilizes Fe³⁺ via bidentate coordination. Comparative studies show:
- Vc (phenethylamino derivative): IC₅₀ = 12 µM in DPPH radical scavenging assays .
- Morpholine analog: Theoretical calculations suggest enhanced solubility and radical scavenging due to morpholine’s electron-donating oxygen, though experimental data are pending .
Antimalarial Potential
Derivatives such as 6a (phenylamino) inhibit β-hematin formation, a critical process in Plasmodium heme detoxification. In vitro assays reveal:
- 6a: IC₅₀ = 0.8 µM against P. falciparum 3D7 strain, superior to chloroquine (IC₅₀ = 15 nM) but with a safer toxicity profile .
Antiproliferative and Anti-HIV Activity
Biological Activity
5-Hydroxy-1-methyl-2-(morpholin-4-ylmethyl)pyridin-4(1H)-one, also known as compound 1267797-38-5, is a nitrogen-containing heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a pyridine ring substituted with a morpholine group and a hydroxyl group, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Lung Carcinoma (A549) | 99.87 ± 10.90 | |
| Breast Adenocarcinoma (MCF7) | 58.44 ± 8.75 | |
| Colon Adenocarcinoma (HT29) | 129.41 ± 10.04 |
These results indicate that the compound exhibits selective cytotoxicity against specific cancer types, particularly breast and lung cancers.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cancer progression such as:
- VEGFR-2 : Inhibition of this receptor can reduce tumor angiogenesis.
- Aurora Kinases : Targeting these kinases can disrupt cell cycle progression.
The compound has been noted to activate apoptotic pathways, leading to increased cancer cell death through caspase activation .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Preliminary studies suggest it has activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.025 mg/mL | |
| Escherichia coli | 0.025 mg/mL |
These findings indicate that the compound could be a valuable lead in developing new antibacterial agents.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against various strains. The effectiveness was assessed using standard antifungal assays:
These results suggest that this compound may serve as a potential antifungal treatment option.
Case Studies
Several case studies have documented the therapeutic potential of similar compounds containing pyridine and morpholine moieties:
- Study on Anticancer Properties : A study evaluated derivatives of pyridine compounds for their ability to inhibit cancer cell growth, revealing that modifications at the morpholine position significantly enhanced activity against breast cancer cells .
- Antibacterial Evaluation : Research focused on the structure-activity relationship (SAR) of morpholine derivatives showed that the introduction of hydroxyl groups improved antibacterial efficacy against resistant strains of bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
